1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one is a versatile chemical compound with a unique structure that offers opportunities for diverse applications in scientific research. Its molecular structure includes a piperazine ring, which is known for its wide range of biological and pharmaceutical activities.
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to target poly (adp-ribose) polymerase in human breast cancer cells .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Similar compounds have been reported to inhibit the catalytic activity of poly (adp-ribose) polymerase, enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Action Environment
Similar compounds have been reported to exhibit increased inhibitory performance with increasing concentration and decreased performance with increasing temperature .
Preparation Methods
The synthesis of 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable .
Chemical Reactions Analysis
1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Medicine: The compound’s piperazine ring is a common motif in many pharmaceuticals, suggesting potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one include other piperazine derivatives such as:
- 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)ethanone
- 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)propan-1-one
These compounds share the piperazine ring but differ in their side chains, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific structure, which offers distinct opportunities for research and application.
Properties
IUPAC Name |
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-2-6-18(21)20-12-11-19(16-9-10-16)14-17(20)13-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPWTWYGUAVPTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1CC2=CC=CC=C2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.